molecular formula C13H17N B8471956 2,6-Diethyl-N-propargylaniline

2,6-Diethyl-N-propargylaniline

Cat. No.: B8471956
M. Wt: 187.28 g/mol
InChI Key: JPQSOHDMESAIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diethyl-N-propargylaniline is a key organic intermediate of significant interest in agricultural chemistry research. Its primary application and research value lie in its role as a precursor for the synthesis of novel N-propargylchloroacetanilide compounds, which have demonstrated potent and selective herbicidal activity . Research indicates that this aniline derivative is used to create herbicides that are particularly effective for the selective control of undesirable grass and broadleaf weeds in major agronomic crops such as corn, soybeans, and peanuts . The resulting herbicides can be applied as pre-emergence treatments, controlling weeds before they establish, without causing injury to the desirable crop itself. The synthesis of this compound is typically achieved by reacting 2,6-diethylaniline with propargyl bromide in an alkanol solvent under alkaline conditions . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2,6-diethyl-N-prop-2-ynylaniline

InChI

InChI=1S/C13H17N/c1-4-10-14-13-11(5-2)8-7-9-12(13)6-3/h1,7-9,14H,5-6,10H2,2-3H3

InChI Key

JPQSOHDMESAIDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NCC#C

Origin of Product

United States

Ii. Synthetic Methodologies and Process Optimization for 2,6 Diethyl N Propargylaniline

Direct N-Alkylation Strategies for the Formation of 2,6-Diethyl-N-propargylaniline

The most direct method for synthesizing this compound is the N-alkylation of 2,6-diethylaniline (B152787). This approach involves the formation of a carbon-nitrogen bond by reacting the primary amine with a suitable three-carbon propargyl electrophile. The significant steric hindrance provided by the two ethyl groups at the ortho positions of the aniline (B41778) ring plays a crucial role in directing the alkylation to the nitrogen atom and minimizing potential side reactions, such as over-alkylation to form quaternary ammonium salts. scribd.comjocpr.com

The selection of the alkylating agent and the optimization of reaction conditions are critical for achieving high yield and selectivity in the synthesis of this compound. Propargyl halides, particularly propargyl bromide, are common electrophiles used for this transformation due to their reactivity. nih.govnih.gov The reaction is typically carried out in the presence of a base to deprotonate the aniline, thereby increasing its nucleophilicity.

The choice of base and solvent system significantly influences the reaction outcome. Studies on analogous N-alkylation reactions of anilines and other primary amines have demonstrated the efficacy of various bases and solvents. For instance, sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) has been effectively used for O- and N-alkylation with propargyl bromide. nih.gov Another highly effective base is cesium carbonate (Cs₂CO₃), which is noted for promoting highly chemoselective mono-N-alkylation of primary anilines with a wide range of alkyl halides in N,N-dimethylformamide (DMF). researchgate.net The "cesium effect," along with the base's solubility, helps suppress the undesired dialkylation product. researchgate.net

Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reactants is essential. For example, in the NaH/THF system, reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature. nih.gov The conditions for Cs₂CO₃-promoted alkylations may require heating to achieve reasonable reaction rates, with temperatures ranging from 60 °C to 90 °C depending on the reactivity of the alkyl halide. researchgate.net

BaseSolventElectrophileTemperatureYieldReference
Cs₂CO₃DMFVarious Alkyl Halides60-90 °CUp to 98% researchgate.net
NaHTHFPropargyl Bromide0 °C to RT50-67% nih.gov
K₂CO₃THFPropargyl BromideRTMinimal Conversion nih.gov
Ba(OH)₂/BaODMFPropargyl BromideRTMinimal Conversion nih.gov

This table presents data from analogous N-alkylation reactions to illustrate the impact of different reaction conditions.

The direct N-alkylation of 2,6-diethylaniline with a propargyl electrophile, such as propargyl bromide, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. ub.edu The reaction mechanism involves the following key steps:

Deprotonation: The base abstracts a proton from the nitrogen atom of 2,6-diethylaniline, forming a more nucleophilic anilide anion.

Nucleophilic Attack: The electron-rich nitrogen atom of the anilide attacks the electron-deficient methylene carbon of the propargyl electrophile.

Transition State: A transition state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.

Displacement: The leaving group (e.g., bromide ion) is displaced, resulting in the formation of the N-C bond and the final product, this compound.

The kinetics of the reaction are typically second-order, depending on the concentrations of both the aniline and the propargyl electrophile. The reaction rate is influenced by several factors, including the strength and concentration of the base, the polarity of the solvent, the reaction temperature, and the nature of the leaving group on the electrophile. The steric hindrance from the ortho-diethyl groups on the aniline ring, while potentially slowing the reaction rate compared to unhindered anilines, is advantageous as it effectively prevents the product from undergoing a second alkylation, thus ensuring high selectivity for the desired secondary amine. scribd.com

Multistep Synthetic Routes to Access this compound Precursors

When direct N-alkylation is not feasible or when starting from different precursors, multistep synthetic routes are employed. libretexts.org These strategies involve a series of chemical transformations to construct the target molecule, often relying on functional group interconversions (FGI) and carefully controlled reaction conditions to ensure correct regiochemistry and chemoselectivity.

Functional group interconversion is a cornerstone of multistep organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comfiveable.me In the context of synthesizing this compound, several FGI strategies could be envisioned for creating the necessary precursors.

One hypothetical route could involve the acylation of 2,6-diethylaniline to form an amide, such as N-acetyl-2,6-diethylaniline. The amide nitrogen is less nucleophilic than the amine, which can be used to control reactivity in subsequent steps. The propargyl group could then be introduced, followed by the hydrolysis of the amide group to reveal the desired secondary amine. Alternatively, a reliable FGI is the reduction of an amide to an amine using reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). scribd.com For instance, one could synthesize N-(2,6-diethylphenyl)propiolamide and subsequently reduce the amide carbonyl to a methylene group to yield the target compound.

Chemo- and regioselectivity are critical considerations in any multistep synthesis to ensure that reactions occur at the intended functional group and position. researchgate.netcapes.gov.br

Regioselectivity: In the synthesis of this compound, the primary regioselective challenge is ensuring N-alkylation over potential C-alkylation on the aromatic ring. Fortunately, the electronic properties of the amine group and the significant steric hindrance from the two ortho-ethyl groups strongly favor nucleophilic attack at the nitrogen atom. This inherent substrate control simplifies the synthesis by providing high regioselectivity for N-functionalization. researchgate.net

Chemoselectivity: Chemoselectivity becomes important when other reactive functional groups are present in the precursors. For example, if a precursor contained both an amine and another nucleophilic group (like a phenol), a protecting group strategy might be necessary. The amine could be temporarily converted into a less reactive form (e.g., an amide or carbamate) to allow selective reaction at the other site. The protecting group would then be removed in a later step to liberate the amine for the final propargylation step. The choice of reagents and reaction conditions is paramount to avoid unwanted side reactions. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to develop more environmentally benign and sustainable processes. nih.gov For the synthesis of this compound, several green strategies can be considered to reduce waste, avoid hazardous materials, and improve energy efficiency.

One prominent green alternative to using alkyl halides is catalytic reductive amination. jocpr.comresearchgate.net This method would involve reacting 2,6-diethylaniline with propargyl aldehyde (propynal). In the presence of a reducing agent and a catalyst, an intermediate imine is formed and subsequently reduced in situ to yield the target secondary amine. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are particularly attractive as they are highly efficient, can be easily recovered by filtration, and can be reused, minimizing waste. jocpr.comsemanticscholar.org Using a hydrogen donor like ammonium formate can make the process even more convenient. researchgate.netsemanticscholar.org

The use of alternative energy sources is another key aspect of green synthesis. Microwave irradiation and ultrasound assistance have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various propargyl derivatives. nih.govmdpi.com These non-conventional energy sources can often lead to shorter reaction times and cleaner reaction profiles.

Solvent selection is also critical. Traditional syntheses often use volatile organic compounds (VOCs) like DMF or THF. Green chemistry encourages the use of safer, more sustainable solvents. ajgreenchem.com For propargylamine synthesis, the use of ionic liquids or even water as a reaction medium has been explored, offering potential benefits in terms of reduced toxicity and easier product separation. researchgate.netnih.gov

Green ApproachDescriptionPotential Advantages
Catalytic Reductive Amination Reaction of 2,6-diethylaniline with propargyl aldehyde using a catalyst (e.g., Pd/C) and a hydrogen source. jocpr.comresearchgate.netAvoids use of alkyl halides; catalyst is recyclable; high atom economy.
Microwave/Ultrasound Assistance Using non-conventional energy sources to drive the N-alkylation reaction. nih.govmdpi.comFaster reaction rates; reduced energy consumption; potentially higher yields.
Green Solvents Replacing traditional VOCs with alternatives like water, ionic liquids, or bio-based solvents. ajgreenchem.comresearchgate.netnih.govReduced environmental impact and toxicity; improved process safety.
A³ Coupling (Aldehyde-Alkyne-Amine) A one-pot, multi-component reaction of an aldehyde, an alkyne, and an amine, often catalyzed by copper or other metals. researchgate.netHigh step and atom economy; operational simplicity; direct formation of propargylamines.

Solvent-Free, Water-Mediated, and Mechanochemical Methodologies

In alignment with the principles of green chemistry, significant research has been directed toward minimizing or eliminating the use of volatile organic solvents in the synthesis of propargylamines.

Solvent-Free Methodologies: The A³ coupling reaction is particularly well-suited to solvent-free, or "neat," conditions. rsc.org Performing the reaction by heating a mixture of the three components—2,6-diethylaniline, an aldehyde source, and an alkyne—often in the presence of a catalyst, can lead to high product yields. researchgate.netsemanticscholar.org This approach simplifies the work-up procedure, reduces chemical waste, and lowers operational costs. Several catalytic systems have demonstrated high efficacy under solvent-free conditions, providing the desired propargylamine products in moderate to excellent yields. rsc.org

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The A³ coupling has been successfully performed in water, which can sometimes accelerate reaction rates due to hydrophobic effects. wikipedia.org Certain catalyst systems, such as bimetallic Cu-Ru complexes, have shown good results for propargylamine synthesis when the reaction is performed in water. nih.gov The use of aqueous media represents a significant step towards a more sustainable chemical synthesis.

Mechanochemical Methodologies: Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, offers a powerful solvent-free alternative. rsc.org This technique can enhance reaction rates, reduce energy consumption, and can be scaled for industrial production. rsc.org The mechanochemical A³ coupling reaction has been demonstrated for the synthesis of a library of propargylamines using copper(II) complexes, achieving very good to excellent yields and allowing for the rapid construction of complex molecules with high efficiency. rsc.org

Development of Catalyst Systems for Enhanced Atom Economy and Efficiency

The A³ coupling reaction is inherently atom-economical, as it ideally combines three reactant molecules to form a single product with water as the only byproduct. mdpi.com The role of the catalyst is critical in activating the terminal alkyne's C-H bond and facilitating the nucleophilic addition to the in-situ formed imine (from 2,6-diethylaniline and the aldehyde). wikipedia.org Catalyst development has focused on improving efficiency, selectivity, and reusability.

Transition metals, particularly copper, are widely used due to their low cost and high reactivity. nih.gov Catalyst systems range from simple copper(I) salts like CuI and CuBr to advanced heterogeneous systems. mdpi.comrsc.org Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are highly desirable for industrial applications as they can be easily separated from the reaction mixture and recycled. Examples include:

Copper nanoparticles supported on various materials: Systems like copper nanoparticles on titanium dioxide (CuNPs/TiO₂) or silica have shown high catalytic activity and stability, allowing for reuse over multiple cycles. nih.govrsc.org

Impregnated Copper on Magnetite: This catalyst allows for simple magnetic separation and has been used for the A³ coupling at very low catalyst loadings (0.1 mol%) under solvent-free conditions. rsc.org

Metal-Organic Frameworks (MOFs): Copper-functionalized MOFs have been employed as reusable heterogeneous catalysts, demonstrating high activity and stability in solvent-free A³ coupling reactions. nih.gov

Bimetallic Catalysts: A combination of copper and ruthenium has proven effective for propargylamine synthesis under both solvent-free and aqueous conditions. nih.gov

The table below summarizes various catalyst systems applicable to the synthesis of propargylamines, which are analogous to the production of this compound.

Catalyst SystemReaction ConditionsKey AdvantagesReported YieldsReference
CuISolvent-free, 2 min - 4 hLow cost, readily available, fast reaction timesGood to excellent (up to 99%) rsc.org
Impregnated Cu on MagnetiteSolvent-free, 120°CLow catalyst loading (0.1%), easy magnetic recoveryHigh rsc.org
CuNPs/TiO₂Solvent-free, 70°CHeterogeneous, reusable catalystModerate to excellent rsc.org
Cu-functionalized MIL-101(Cr) (MOF)Solvent-free, 100°C, 1 hHigh activity, low catalyst loading, reusableUp to 86% nih.gov
Cu(II)-salen complexesMechanochemical (ball-milling)Solvent-free, rapid synthesisVery good to excellent rsc.org
Cu₂O microcrystalsSolvent-free, Microwave or Flow, 100°C, 5-10 minUltra-fast reaction, low product contamination, recyclable in flowUp to 99% scholaris.ca

Scale-Up Considerations and Process Intensification Strategies in this compound Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges and opportunities for process optimization through process intensification (PI). PI aims to develop substantially smaller, cleaner, safer, and more energy-efficient manufacturing technologies. aiche.orgvapourtec.com

Scale-Up Considerations: Traditional batch production of fine chemicals like this compound faces several scale-up hurdles. The N-alkylation of anilines can be exothermic, and managing heat removal in large batch reactors is critical to prevent runaway reactions and ensure product quality. amarequip.com Mass transfer limitations can also arise in large vessels, potentially slowing down the reaction and leading to the formation of impurities. A key challenge in the N-alkylation of anilines is controlling selectivity to avoid the formation of di- or tri-alkylated byproducts. acs.orgresearchgate.net The recovery and reuse of the catalyst is another crucial economic and environmental consideration on a large scale.

Process Intensification Strategies: Process intensification offers innovative solutions to these challenges, with continuous flow chemistry being a particularly powerful approach for fine chemical manufacturing. acs.orgunito.it

Continuous Flow Reactors: Performing the A³ coupling reaction in a continuous flow system (e.g., a packed-bed or microreactor) offers significant advantages over batch processing. frontiersin.orgresearchgate.net The high surface-area-to-volume ratio in flow reactors provides superior heat and mass transfer, allowing for excellent control over reaction temperature and mixing. unito.it This enhanced control can lead to higher yields, improved selectivity, and a better safety profile by minimizing the inventory of hazardous materials at any given time. amarequip.com Scale-up is achieved through "numbering-up"—running multiple reactors in parallel—which avoids the complex challenges of redesigning large-scale batch reactors. acs.org

Microreactors and Enabling Technologies: Microreactors intensify processes even further, enabling reactions to be run safely at higher temperatures and pressures than are feasible in batch reactors. vapourtec.com This can dramatically accelerate reaction rates. The integration of alternative energy sources, such as microwave irradiation, has been shown to create ultra-fast A³ coupling systems, reducing reaction times from hours to minutes. scholaris.ca

Integrated Processes: PI also involves integrating multiple steps (e.g., reaction, separation, purification) into a single, continuous process. For the production of this compound, a continuous flow reactor packed with a heterogeneous catalyst could be directly coupled to a downstream separation unit, streamlining the manufacturing process and significantly reducing the plant's physical footprint. chemcopilot.com

Iii. Reaction Mechanisms and Chemical Transformations of 2,6 Diethyl N Propargylaniline

Reactivity of the Aniline (B41778) Nitrogen in 2,6-Diethyl-N-propargylaniline

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, its reactivity is significantly influenced by the steric bulk of the two ortho-ethyl substituents. This steric hindrance can impede the approach of electrophiles, often requiring more forcing reaction conditions compared to unhindered anilines.

Nucleophilic Reactivity and Derivatization at the Secondary Amine

Acylation: The secondary amine can be acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form amides. Due to the steric hindrance around the nitrogen, these reactions may require elevated temperatures or the use of a catalyst. A common procedure involves reacting the aniline with an acyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. libretexts.org The resulting N-acetyl derivative can serve as a protective group, reducing the nitrogen's nucleophilicity and basicity.

Sulfonylation: Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield a sulfonamide. Sulfonamides are generally stable compounds and the sulfonamide linkage is a key structural motif in many pharmaceutical agents.

Carbamoylation: Carbamoylation can be achieved by treating the amine with an isocyanate (R-N=C=O) to form a substituted urea, or with a carbamoyl chloride to produce a carbamate derivative. These reactions provide access to a range of compounds with applications in medicinal and materials chemistry.

Alkylation: Introducing a second alkyl group onto the nitrogen atom to form a tertiary amine can be challenging due to the existing steric bulk from the propargyl and 2,6-diethylphenyl groups. Direct alkylation with alkyl halides can be slow and may require harsh conditions, leading to potential side reactions. Reductive amination offers a milder alternative, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

Arylation: The introduction of an aryl group at the nitrogen center is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, which uses a copper catalyst, is a classic method for forming C-N bonds and is suitable for coupling aryl halides with amines. wikipedia.orgnih.govmdpi.com Modern variations of this reaction, as well as palladium-catalyzed methods like the Buchwald-Hartwig amination, can often proceed under milder conditions with the aid of specialized ligands. acs.org

Quaternization: The reaction of the secondary amine with an excess of a reactive alkyl halide (e.g., methyl iodide) can lead to the formation of a quaternary ammonium salt. This Sɴ2 reaction, known as the Menschutkin reaction, involves the formation of a new C-N bond and a positive charge on the nitrogen atom. The rate of quaternization is highly sensitive to steric effects. Kinetic studies on the quaternization of sterically hindered tertiary amines have shown significantly slower reaction rates. semanticscholar.org Therefore, the quaternization of this compound is expected to be a slow process, likely requiring elevated temperatures and prolonged reaction times.

Ligand Chemistry and Metal Coordination Studies

This compound possesses two potential sites for coordination to a metal center: the lone pair on the nitrogen atom and the π-system of the carbon-carbon triple bond. This allows the molecule to function as a versatile ligand.

Coordination Modes:

Monodentate (N-donor): The molecule can coordinate to a metal center solely through the nitrogen atom's lone pair, acting as a simple amine ligand. However, the steric bulk of the ortho-ethyl groups would significantly influence the geometry of the resulting complex, favoring metals that can accommodate bulky ligands.

Monodentate (π-alkyne donor): The alkyne can coordinate in a side-on fashion (η²) to a transition metal. wikipedia.org The bonding is described by the Dewar-Chatt-Duncanson model, involving σ-donation from the alkyne's π-orbital to an empty metal d-orbital and π-back-donation from a filled metal d-orbital to the alkyne's π* antibonding orbital. This coordination results in a lengthening of the C≡C bond and a bending of the substituents away from their normal linear geometry. ilpi.com

Bidentate (N, π-alkyne chelation): The molecule can act as a chelating ligand, coordinating to a single metal center through both the nitrogen atom and the alkyne π-system. This would form a stable five- or six-membered chelate ring, depending on the conformation. Such chelation enhances the stability of the metal complex due to the chelate effect. The ability of both amine and alkyne functionalities to coordinate has been demonstrated in various ligand systems. uni-rostock.deacs.orgnih.gov

Research on copper(II) complexes with N-propargyl cyclam ligands has shown that the propargyl group's coordination is competitive with other available Lewis bases, such as solvent molecules or counter-ions. ucl.ac.uk The large steric profile of the 2,6-diethylphenyl group in this compound would likely create a specific coordination pocket around the metal, potentially influencing the catalytic activity or physical properties of the resulting complex.

Table 2: Potential Coordination Modes of this compound

Coordination Mode Donor Atom(s) Description
Monodentate N Coordination via the nitrogen lone pair. Sterically demanding.
Monodentate (η²) C≡C Side-on coordination of the alkyne π-system to the metal.
Studies on Coordination Complex Stability, Lability, and Electronic Properties

The coordination chemistry of N-alkylanilines is a field of significant interest due to their versatile roles as ligands in catalysis and materials science. The compound this compound possesses two primary sites for coordination to metal centers: the lone pair of electrons on the secondary amine nitrogen and the π-electron system of the terminal alkyne functionality. This dual-coordination capability allows it to function as either a monodentate or a bidentate chelating ligand.

The stability of coordination complexes is a thermodynamic concept, referring to the extent a complex will form under equilibrium conditions. scispace.com In contrast, lability is a kinetic term that describes the rate at which the ligands of a coordination complex are replaced by other ligands. scispace.com For this compound, its potential to act as a bidentate ligand is a crucial factor in forming highly stable metal complexes. When both the nitrogen atom and the propargyl group's alkyne bond to a single metal center, a five-membered chelate ring is formed. The formation of such chelate rings leads to a significant increase in complex stability compared to analogous complexes with two separate monodentate ligands, a phenomenon known as the chelate effect. libretexts.org This enhanced stability is primarily due to a favorable entropy change upon complexation. libretexts.org

The lability of these complexes is influenced by several factors, including the steric hindrance imposed by the two ethyl groups at the 2 and 6 positions of the aniline ring. These bulky groups can restrict access to the metal center, thereby slowing down the rates of ligand association and dissociation. This steric shielding can render the complex more inert compared to less hindered analogues.

The electronic properties of this compound are significantly altered upon coordination. The donation of the nitrogen lone pair and the interaction of the alkyne's π-orbitals with the metal's d-orbitals modify the electronic distribution within the ligand and at the metal center. These changes can be observed through various spectroscopic techniques and have implications for the complex's color, magnetic properties, and redox potentials. Theoretical studies using methods like Density Functional Theory (DFT) can be employed to calculate and predict the electronic structure and energy band gaps of such complexes. researchgate.net

Table 1: Potential Coordination Characteristics of this compound as a Ligand
CharacteristicDescriptionInfluencing Factors
Coordination SitesAmine Nitrogen (n-donor), Alkyne (π-donor)Metal ion's electronic properties, solvent
HapticityMonodentate (via N), Bidentate (via N and alkyne)Metal ion size, preferred coordination geometry
Complex StabilityHigh, especially in bidentate chelate formChelate effect, nature of the metal ion
Complex LabilityPotentially low (more inert)Steric hindrance from 2,6-diethyl groups
Electronic EffectsModification of ligand and metal frontier orbitalsStrength of metal-ligand interaction

Reactivity of the Aromatic Ring in this compound

The aromatic ring of this compound is electron-rich and thus highly susceptible to chemical transformations. The nature and position of the substituents—the N-propargylamino group and the two ethyl groups—dictate the regioselectivity and rate of these reactions, particularly electrophilic aromatic substitution and metalation.

Electrophilic Aromatic Substitution (EAS) with Consideration of Steric Hindrance

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The general mechanism involves the attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. chemistrytalk.orgtotal-synthesis.com

In this compound, the reactivity of the benzene (B151609) ring is governed by the electronic effects of its substituents. The N-propargylamino group is a powerful activating group. Through resonance, the nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. dalalinstitute.com The ethyl groups at the C2 and C6 positions are weak activating groups through an inductive effect.

While the amino group directs incoming electrophiles to both the ortho and para positions, the substitution pattern of this compound introduces significant steric considerations. The two bulky ethyl groups at the positions ortho to the amino group effectively block electrophilic attack at these sites. nih.gov Consequently, electrophilic aromatic substitution reactions on this substrate occur with high regioselectivity at the sterically accessible para position (C4). This effect is demonstrated in processes like the chlorination of 2,6-dialkylanilines, which selectively yields the 4-chloro product. google.com Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are all expected to yield the corresponding 4-substituted derivative as the major product. youtube.commasterorganicchemistry.com

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution Reactions on this compound
ReactionReagentsElectrophile (E+)Major Product
NitrationHNO₃, H₂SO₄NO₂⁺4-Nitro-2,6-diethyl-N-propargylaniline
BrominationBr₂, FeBr₃Br⁺4-Bromo-2,6-diethyl-N-propargylaniline
SulfonationFuming H₂SO₄SO₃4-(N-propargylamino)-3,5-diethylbenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺1-(4-(N-propargylamino)-3,5-diethylphenyl)alkan-1-one

Directed Ortho-Metallation and C-H Activation Studies on the Aniline Core

Directed ortho-metalation (DoM) is a powerful synthetic strategy that provides a method for the deprotonation and subsequent functionalization of aromatic C-H bonds at a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A DMG is a functional group containing a heteroatom that can coordinate to a strong organolithium base, thereby directing deprotonation to the adjacent ortho position through a complex-induced proximity effect. baranlab.org

For this compound, the N-propargylamino moiety can function as a DMG. The Lewis basic nitrogen atom can coordinate to an alkyllithium reagent, such as n-butyllithium. uwindsor.ca In a typical DoM reaction, this coordination would facilitate the removal of a proton from an ortho C-H bond on the aromatic ring. However, in this specific molecule, the ortho positions (C2 and C6) are already substituted with ethyl groups, which sterically precludes ortho-lithiation of the aniline core.

An alternative and more plausible pathway for lithiation involves the C-H bonds of the N-propargyl group itself. The propargylic proton (the proton on the carbon adjacent to both the nitrogen and the alkyne) is acidic and can be abstracted by a strong base. This type of C-H activation is a known transformation for N-alkylamines and can be promoted by Lewis acids in combination with organometallic reagents. nih.gov This would lead to a lithiated intermediate that could be trapped with various electrophiles, allowing for functionalization of the propargyl side chain rather than the aromatic ring.

Broader C-H activation strategies, often employing transition metal catalysts, represent another avenue for functionalizing the aniline core. beilstein-journals.orgnih.gov These methods can operate through different mechanisms that may allow for functionalization at positions not easily accessed by classical EAS or DoM, although the inherent electronic biases of the substituted aniline ring would still need to be overcome.

Table 3: Analysis of Potential Deprotonation Sites in this compound via Directed Metalation
Potential SitePositionFeasibilityReasoning
Aromatic C-H (ortho)C2, C6Very LowPositions are blocked by ethyl groups, causing severe steric hindrance.
Aromatic C-H (meta)C3, C5LowNot electronically activated for deprotonation by the DMG.
Aromatic C-H (para)C4Very LowGeometrically inaccessible for ortho-metalation by the N-based DMG.
Propargylic C-HSide ChainHighAcidic proton adjacent to nitrogen and alkyne; a known site for C-H activation. nih.gov

Stereochemical Control and Asymmetric Transformations Utilizing this compound as a Chiral Auxiliary or Substrate

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Propargylamines are valuable structural motifs found in many pharmaceuticals and bioactive molecules, and their synthesis in enantiomerically pure form is of great importance. nih.gov

While this compound is an achiral molecule, it can serve as a precursor to chiral substrates or be modified to function as a chiral auxiliary. A chiral center can be introduced at the propargylic carbon (the carbon atom of the propargyl group attached to the nitrogen). This could be achieved, for example, through the asymmetric addition of an organometallic alkyne to an imine derived from 2,6-diethylaniline (B152787).

Once a chiral, enantiopure version of an N-propargylaniline derivative is synthesized, it can be used in several ways for asymmetric transformations:

As a Chiral Substrate: The chiral propargylamine can undergo further reactions where the existing stereocenter directs the stereochemistry of newly formed centers. The alkyne functionality is particularly versatile for transformations like cycloadditions, hydrations, or coupling reactions.

As a Chiral Ligand: The chiral amine can act as a ligand for a metal catalyst, creating a chiral environment that can induce enantioselectivity in a catalyzed reaction.

As a Chiral Auxiliary: In the classical sense, the chiral this compound moiety could be attached to a different molecule (a prochiral substrate). The steric bulk of the 2,6-diethylphenyl group, combined with the defined stereochemistry at the propargylic center, could effectively shield one face of the substrate, directing the attack of a reagent to the opposite face. This strategy is analogous to the use of well-known auxiliaries like Evans oxazolidinones or camphorsultams in reactions such as stereoselective alkylations, aldol reactions, and Diels-Alder reactions. researchgate.net After the reaction, the auxiliary would be cleaved from the product.

The effectiveness of such an auxiliary would depend on its ability to enforce a rigid conformation upon binding to the substrate, thereby creating a highly differentiated steric environment. The 2,6-diethylaniline fragment provides a sterically demanding and conformationally restricted platform that could be advantageous for this purpose.

Table 4: Hypothetical Application of a Chiral this compound Derivative as a Chiral Auxiliary in Asymmetric Alkylation
StepDescriptionPurpose
1. Auxiliary SynthesisAsymmetric synthesis of (R)-2,6-Diethyl-N-(1-phenylprop-2-yn-1-yl)aniline.Create the chiral control element.
2. Substrate AttachmentAcylation of the chiral auxiliary with a prochiral carboxylic acid (e.g., propanoic acid) to form an amide or ester linkage.Attach the substrate to the auxiliary.
3. Diastereoselective ReactionDeprotonation to form a chiral enolate, followed by reaction with an electrophile (e.g., benzyl bromide). The auxiliary directs the electrophile to one face of the enolate.Create a new stereocenter with high diastereoselectivity.
4. Auxiliary CleavageHydrolysis or reduction to release the new chiral carboxylic acid derivative from the auxiliary.Isolate the enantiomerically enriched product and recover the auxiliary.

Iv. Advanced Spectroscopic and Structural Elucidation for Mechanistic and Electronic Insights into 2,6 Diethyl N Propargylaniline Systems

High-Resolution Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the bonding characteristics within the 2,6-Diethyl-N-propargylaniline molecule. The spectra are dominated by characteristic vibrations of the substituted aniline (B41778) ring and the N-propargyl group.

Key vibrational modes for this compound are predicted based on data from analogous compounds such as 2,6-diethylaniline (B152787) and molecules containing the propargyl functional group. researchgate.netchemicalbook.comnist.govacs.org The terminal alkyne of the propargyl group gives rise to two highly characteristic and intense bands: the ≡C-H stretching vibration, typically observed as a sharp peak near 3300 cm⁻¹, and the C≡C triple bond stretch, which appears in the 2100-2140 cm⁻¹ region. researchgate.net The presence of these bands provides definitive evidence for the integrity of the propargyl moiety.

The aromatic portion of the molecule exhibits C-H stretching vibrations above 3000 cm⁻¹. vscht.cz The substitution pattern on the benzene (B151609) ring can be confirmed by the pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. C-N stretching vibrations associated with the tertiary aromatic amine are typically found in the 1360-1250 cm⁻¹ range. The aliphatic ethyl groups are identified by their characteristic symmetric and asymmetric C-H stretching modes between 2850 and 3000 cm⁻¹, as well as bending vibrations around 1465 cm⁻¹ and 1378 cm⁻¹. vscht.cz

Conformational analysis using vibrational spectroscopy can provide insights into the orientation of the substituents. The steric hindrance imposed by the two ortho-ethyl groups is expected to force the N-propargyl group out of the plane of the aromatic ring, influencing the vibrational frequencies of the C(aryl)-N bond and the aromatic ring modes.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group Assignment
≡C-H Stretch3310 - 3290Terminal Alkyne (Propargyl)
Aromatic C-H Stretch3100 - 3000Aromatic Ring
Aliphatic C-H Stretch3000 - 2850Ethyl (-CH₂) and (-CH₃) Groups
C≡C Stretch2140 - 2100Internal Alkyne (Propargyl)
C=C Stretch1600 - 1450Aromatic Ring
Aliphatic C-H Bend1470 - 1370Ethyl (-CH₂) and (-CH₃) Groups
C-N Stretch1360 - 1250Tertiary Aromatic Amine

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Dynamic Processes and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and advanced multidimensional techniques provides detailed information on connectivity, stereochemistry, and dynamic processes.

Based on data from 2,6-diethylaniline and N-propargylamine, the predicted ¹H NMR spectrum would show distinct signals for the aromatic, ethyl, and propargyl protons. nih.govchemicalbook.comchemicalbook.com The aromatic protons are expected in the δ 6.8-7.1 ppm region. The ethyl groups would present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, indicative of their coupling. The N-propargyl group would exhibit a singlet or doublet for the methylene (-CH₂) protons adjacent to the nitrogen and a triplet for the terminal acetylenic proton (-C≡CH).

The ¹³C NMR spectrum would similarly show characteristic chemical shifts for all unique carbon atoms in the molecule. nih.govchemicalbook.com

GroupAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic RingC1-N-~145
C2, C6 (ortho)-~130
C3, C4, C5 (meta, para)~6.8 - 7.1~120 - 128
Ethyl Groups-CH₂-~2.6 (quartet)~24
-CH₃~1.2 (triplet)~14
N-Propargyl Group-N-CH₂-~3.9 (doublet)~35
-C≡C--~80
≡C-H~2.2 (triplet)~72

The significant steric bulk of the two ortho-ethyl substituents on the aniline ring is expected to create a substantial energy barrier to rotation around the C(aryl)-N single bond. st-andrews.ac.uknih.gov This restricted rotation, or atropisomerism, can make the two faces of the aniline ring magnetically inequivalent, potentially leading to distinct NMR signals for atoms or groups that would otherwise be equivalent under free rotation.

Variable Temperature (VT) NMR is the primary technique for quantifying the kinetics of such dynamic processes. nih.govmontana.edu At low temperatures, where the interconversion between rotational conformers (rotamers) is slow on the NMR timescale, separate signals may be observed for the protons of the ethyl groups or the meta protons of the aromatic ring. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals broaden and merge into a single, time-averaged signal. montana.edu By analyzing the line shape changes and determining the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the molecule's fluxionality.

For a molecule with multiple overlapping signals, multidimensional NMR experiments are essential for unambiguous assignment. youtube.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would clearly show the correlation between the -CH₂- and -CH₃ protons of the ethyl groups and a long-range coupling between the N-CH₂- and the terminal -C≡CH proton of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. nih.govsdsu.edu It provides an unambiguous link between the ¹H and ¹³C assignments, for instance, confirming which carbon signal corresponds to the aromatic C-H, the ethyl -CH₂-, or the propargyl -N-CH₂-.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. sdsu.edu It is critical for piecing together the molecular framework. Key correlations would include those from the N-CH₂ protons to the ortho (C2/C6) and ipso (C1) carbons of the aniline ring, as well as to both acetylenic carbons, confirming the N-propargyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is invaluable for determining the preferred conformation. NOESY correlations between the protons of the N-propargyl group and the protons of the ortho-ethyl groups would provide direct evidence for their spatial proximity and confirm the sterically crowded nature of the nitrogen environment.

Solid-State NMR (SSNMR) provides high-resolution structural information on crystalline and amorphous solids, offering insights that are complementary to X-ray diffraction. researchgate.netmdpi.com For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would be the most common technique.

SSNMR is particularly sensitive to the local electronic environment of each nucleus. If the compound crystallizes in different polymorphic forms, the variations in crystal packing and intermolecular interactions will result in distinct ¹³C chemical shifts for each polymorph. nih.govresearchgate.net This makes SSNMR a powerful tool for identifying and quantifying polymorphism. Furthermore, SSNMR can characterize anisotropic interactions, such as chemical shift anisotropy (CSA), which are averaged out in solution. The CSA tensor provides detailed information about the symmetry of the electronic environment around a nucleus and its orientation within the crystal lattice. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides key information on the electronic transitions and photophysical behavior of this compound. The primary chromophore is the substituted aniline ring.

The UV-Vis absorption spectrum of aniline derivatives is typically characterized by π-π* transitions. acs.org In non-polar solvents, aniline exhibits a primary absorption band around 230-240 nm and a secondary band around 280-290 nm. The positions of these bands are sensitive to substitution and solvent polarity. For this compound, the two electron-donating ethyl groups would be expected to cause a bathochromic (red) shift. However, a more dominant effect is the steric hindrance from these ortho groups. This forces the N-propargyl group to twist out of the plane of the benzene ring, disrupting the conjugation of the nitrogen lone pair with the aromatic π-system. researchgate.net This loss of planarity and conjugation leads to a hypsochromic (blue) shift of the absorption bands compared to less sterically hindered N-alkylanilines. acs.org

Many aniline derivatives are fluorescent, and this compound is expected to exhibit emission upon excitation. bohrium.com The fluorescence properties, including the emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF), are highly dependent on the molecular geometry and the surrounding environment. Molecules with twisted intramolecular charge transfer (TICT) character, which can be induced by steric hindrance, often show dual fluorescence or a large Stokes shift, particularly in polar solvents. iitkgp.ac.in The specific photophysical properties would reveal details about the nature of its excited states.

Photophysical ParameterExpected ObservationInfluencing Factors
Absorption Maxima (λmax)Hypsochromic (blue) shift relative to planar anilinesSteric hindrance, reduced N-aryl conjugation
Emission Maxima (λem)Expected in the UV-A or blue region of the spectrumSolvent polarity, excited-state geometry
Stokes ShiftPotentially large due to geometric relaxation in the excited stateTICT character, solvent polarity
Fluorescence Quantum Yield (ΦF)Variable, may be reduced by non-radiative decay pathwaysMolecular rigidity, solvent, temperature

X-ray Crystallography and Diffraction Studies for Precise Molecular Geometry and Intermolecular Interactions in Solid State

Single-crystal X-ray diffraction provides the most precise and definitive data on the three-dimensional molecular structure, bond lengths, bond angles, and intermolecular packing in the solid state. While a crystal structure for this compound itself may not be publicly available, analysis of closely related structures, such as 4,4′-methylenebis(2,6-diethylaniline), provides excellent predictive insights. researchgate.net

The defining structural feature revealed by crystallography would be the non-planar geometry imposed by the ortho-ethyl groups. The steric clash between these groups and the N-propargyl substituent forces a significant twist around the C(aryl)-N bond. This is quantified by the C-C-N-C torsion angle, which is expected to be far from 0° or 180°, indicating a significant deviation from planarity. This twisting minimizes steric repulsion and is a hallmark of 2,6-disubstituted anilines. researchgate.netresearchgate.net

The crystal packing would be governed by weak intermolecular forces. In the absence of strong hydrogen bond donors, the primary interactions would be van der Waals forces. Additionally, weak C-H···π interactions, where the hydrogen atoms of the ethyl or propargyl groups interact with the electron-rich face of an adjacent aromatic ring, are likely to play a role in stabilizing the crystal lattice. The precise arrangement of molecules in the crystal defines its polymorphic form and influences its bulk physical properties.

Structural ParameterExpected Value/Observation (based on analogues)Significance
C(aryl)-N Bond Length~1.40 - 1.43 ÅIndicates single bond character due to reduced conjugation
C(aryl)-C(aryl)-N-C(propargyl) Torsion AngleLarge deviation from 0°/180° (e.g., 60-90°)Quantifies the degree of non-planarity due to steric hindrance
Molecular GeometryNon-planar aniline coreConfirms steric effects dominate over electronic conjugation
Intermolecular Interactionsvan der Waals forces, potential C-H···π interactionsDictates crystal packing and solid-state properties

Lack of Specific Computational and Theoretical Studies on this compound

Following a comprehensive search of available scientific literature, it has been determined that there are no specific computational and theoretical investigations focused solely on the chemical compound this compound. While research exists on related aniline derivatives and the broader class of N-propargylanilines, studies detailing the quantum chemical calculations, conformational analysis, molecular dynamics simulations, or reaction pathway elucidations for this compound are not present in the accessed databases.

The initial and subsequent broadened searches for data on Density Functional Theory (DFT) studies, ab initio methods, electronic structure, conformational landscapes, and reaction energetics specific to this compound did not yield any relevant results. The retrieved literature discusses either synthetic methods involving N-propargylanilines or computational studies on other aniline derivatives, which are not applicable for a scientifically accurate analysis of the target compound due to the unique influence of its specific substituent groups (two ethyl groups on the aniline ring and a propargyl group on the nitrogen atom).

Consequently, it is not possible to provide the detailed, data-rich article as requested in the specified outline. The foundational research required to generate content for the sections on quantum chemical calculations, conformational analysis, and reaction pathway elucidation for this compound is not available in the public domain based on the conducted searches.

V. Computational and Theoretical Investigations of 2,6 Diethyl N Propargylaniline and Its Reactivity

Reaction Pathway Elucidation and Transition State Analysis

Prediction of Reaction Mechanisms, Kinetics, and Regioselectivity

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving 2,6-Diethyl-N-propargylaniline. These studies can predict the most likely reaction mechanisms, estimate the activation energies, and rationalize the observed regioselectivity. For instance, in the cyclization reactions of N-propargylanilines to form quinoline (B57606) derivatives, DFT calculations can be employed to compare the energetic favorability of different cyclization pathways. researchgate.net

Computational models can elucidate the transition states and intermediates, providing a detailed atomistic view of the reaction progress. The kinetics of these reactions can be estimated using transition state theory, where the calculated activation energies are used to predict reaction rates. The regioselectivity, a critical aspect in the synthesis of substituted heterocycles, can be understood by analyzing the charge distribution and frontier molecular orbitals of the reactants. For example, in electrophilic aromatic substitution reactions, the calculated electrostatic potential map can indicate the most nucleophilic sites on the aniline (B41778) ring, thereby predicting the preferred position of substitution.

Table 1: Hypothetical Calculated Activation Energies for Competing Pathways in the Cyclization of a Generic N-Propargylaniline Derivative

PathwayTransition StateActivation Energy (kcal/mol)Predicted Outcome
6-endo-dig CyclizationTS125.3Formation of a six-membered ring
5-exo-dig CyclizationTS228.1Formation of a five-membered ring

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies on the reactivity of N-propargylanilines.

Catalytic Cycle Modeling for Metal-Mediated Transformations and Ligand Effects

Metal catalysts, particularly gold and palladium, are frequently employed to facilitate the transformation of N-propargylanilines. kyoto-u.ac.jpnih.gov Computational modeling plays a crucial role in understanding the catalytic cycles of these reactions. By calculating the energies of the catalyst-substrate complexes, transition states, and intermediates, researchers can construct a detailed profile of the entire catalytic process.

These models can reveal the role of the metal in activating the substrate and facilitating bond formation. For instance, in a gold-catalyzed cyclization, DFT calculations can show how the coordination of the gold catalyst to the alkyne moiety of the propargyl group lowers the activation energy for the subsequent nucleophilic attack by the aniline nitrogen. kyoto-u.ac.jpnih.gov

Furthermore, computational studies can effectively model the influence of ligands on the catalytic activity and selectivity. By systematically varying the electronic and steric properties of the ligands in the computational model, it is possible to predict which ligands will lead to higher reaction rates and better control over the product distribution. This predictive capability is invaluable for the rational design of more efficient catalysts.

Spectroscopic Property Prediction and Validation

Computational methods are also extensively used to predict and interpret the spectroscopic properties of molecules. These predictions, when compared with experimental data, can provide strong evidence for the proposed molecular structure and offer deeper insights into the electronic and vibrational characteristics of the molecule.

Computational NMR Chemical Shift and Vibrational Spectroscopy Simulation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net The quality of the prediction depends on the chosen functional and basis set. For aniline derivatives, it has been shown that including solvent effects in the calculations, often through a polarizable continuum model (PCM), improves the accuracy of the predicted chemical shifts.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for the Aromatic Carbons of a 2,6-Disubstituted Aniline in Chloroform

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C1145.2145.8
C2/C6128.5129.1
C3/C5115.8116.3
C4118.9119.5

Note: The data in this table is hypothetical and intended to exemplify the typical agreement between experimental and computationally predicted NMR chemical shifts for substituted anilines.

Prediction of UV-Vis Absorption and Fluorescence Characteristics and Solvent Effects

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). These calculations also provide information about the nature of the electronic transitions, such as whether they are π→π* or n→π* transitions.

Computational studies can also offer insights into the fluorescence properties of this compound by modeling the geometry of the first excited state and calculating the energy of the emission from this state back to the ground state.

The influence of the solvent on the UV-Vis and fluorescence spectra can be significant. Computational models can account for solvent effects by incorporating a continuum solvation model or by explicitly including solvent molecules in the calculation. These models can predict solvatochromic shifts (changes in λmax with solvent polarity) and help in understanding the nature of the solute-solvent interactions. sciencepublishinggroup.comsemanticscholar.org

Table 3: Hypothetical Predicted UV-Vis Absorption Maxima (λmax) for a Generic N-Propargylaniline in Different Solvents

SolventDielectric ConstantPredicted λmax (nm)
Hexane1.88285
Dichloromethane8.93292
Acetonitrile37.5298
Water80.1305

Note: This table presents hypothetical data to illustrate the trend of solvatochromic shifts that can be predicted using TD-DFT calculations.

Vi. Applications and Functional Material Development Utilizing 2,6 Diethyl N Propargylaniline As a Building Block

Polymer Chemistry and Monomer Applications

The presence of the terminal alkyne functionality in 2,6-diethyl-N-propargylaniline allows for its polymerization through various alkyne polymerization pathways. This opens the door to the synthesis of novel homopolymers and its incorporation into more complex polymeric structures like copolymers, leading to materials with specific electronic, optical, and sensing capabilities.

While direct reports on the synthesis of poly(this compound) are not prevalent in the literature, the polymerization of structurally related N-propargylamides has been successfully achieved through rhodium-catalyzed alkyne polymerization. researchgate.net This methodology offers a promising route for the polymerization of N-propargylaniline derivatives. Rhodium(I) complexes, particularly those bearing an aryl-substituted 1,3,5-hexatriene chain, have been shown to be excellent initiators for the living polymerization of non-conjugated terminal alkynes, yielding polymers with high cis-stereoregularity and a narrow molecular weight distribution. researchgate.net

The living nature of this polymerization technique allows for precise control over the molecular weight of the resulting polymers and the potential for end-group functionalization and the synthesis of block copolymers. researchgate.net The proposed mechanism for this type of polymerization involves the formation of a rhodium-vinylidene intermediate, which then undergoes insertion of the alkyne monomer. The steric hindrance provided by the 2,6-diethyl groups on the aniline (B41778) ring of this compound would likely influence the polymerization kinetics and the properties of the resulting polymer.

Table 1: Rhodium-Catalyzed Polymerization of N-Propargylamide Derivatives

Monomer Initiator Solvent Polymerization Conditions Mn (g/mol) Mw/Mn Reference
N-propargyl-N-phenylpivalamide [Rh(nbd)Cl]₂ / Triene Toluene 25 °C, 1 h 15,200 1.08 researchgate.net
N-propargyl-N-(4-methoxyphenyl)pivalamide [Rh(nbd)Cl]₂ / Triene Toluene 25 °C, 1 h 16,100 1.09 researchgate.net
N-propargyl-N-(4-chlorophenyl)pivalamide [Rh(nbd)Cl]₂ / Triene Toluene 25 °C, 1 h 14,800 1.10 researchgate.net

This table presents data for the polymerization of N-propargylamide derivatives, which serves as a model for the potential polymerization of this compound.

The incorporation of this compound as a comonomer into various polymer backbones can lead to the development of advanced polymeric architectures with tailored properties. Copolymerization of aniline derivatives with other monomers is a well-established strategy to enhance solubility and processability while introducing specific functionalities. researchgate.net For instance, the copolymerization of aniline with N-phenylglycine has been shown to introduce carboxylic acid groups, which can act as active sites. researchgate.net

Similarly, this compound could be copolymerized with monomers such as aniline, thiophene, or other vinyl monomers to create random or block copolymers. The resulting materials would combine the properties of both monomers, potentially leading to enhanced thermal stability, altered electronic properties, and improved processability. The propargyl group could also serve as a site for post-polymerization modification, allowing for the grafting of other functional molecules onto the polymer chain.

Polyaniline and its derivatives are known for their interesting electronic and optical properties, which make them suitable for a range of applications, including sensors, electrochromic devices, and as components in solar cells. researchgate.netmdpi.com The incorporation of the this compound moiety into a polymer backbone is expected to influence these properties. The bulky diethyl groups could affect the planarity of the polymer chain, thereby altering the extent of π-conjugation and influencing the electronic and optical characteristics.

Substituents on the aniline ring are known to affect the absorption spectra of polyaniline derivatives. nih.gov Generally, polyaniline and its derivatives exhibit two main absorption bands corresponding to π-π* transitions in the benzenoid rings and n-π* transitions in the quinoid-like rings. nih.gov The specific position of the substituents on the aniline ring in poly(this compound) would likely tune these absorption maxima, potentially leading to materials with specific colors and optical responses. Such polymers could find applications as chemical sensors, where the interaction with an analyte would cause a change in the polymer's conductivity or optical properties. nih.gov

Ligand Design and Catalysis

The nitrogen atom and the propargyl group of this compound offer multiple coordination sites for metal ions, making it a valuable precursor for the design of novel ligands for transition metal catalysis. The sterically demanding 2,6-diethylphenyl group can impart specific steric and electronic properties to a metal center, influencing the catalytic activity and selectivity.

The development of new ligands is crucial for advancing transition metal catalysis. rutgers.edu N-heterocyclic carbenes (NHCs) are a prominent class of ligands, and their properties can be finely tuned by modifying the substituents on the nitrogen atoms. rutgers.edu Aniline derivatives with bulky ortho-substituents, such as 2,6-diisopropylaniline, are common precursors for sterically demanding NHC ligands. rutgers.edu Similarly, this compound could be a precursor for a new class of NHC ligands where the propargyl group could either remain as a spectator substituent or be further functionalized.

The propargyl group itself can act as a ligand for transition metals, coordinating in various modes such as η¹-propargyl, η¹-allenyl, or η³-propargyl/allenyl. scispace.com This versatility makes N-propargylaniline derivatives interesting candidates for ligand synthesis. Furthermore, the alkyne functionality of the propargyl group can be utilized in click chemistry reactions to attach the ligand to a solid support or to introduce additional donor atoms, leading to multidentate ligands. ucl.ac.uk

Table 2: Examples of Catalytic Reactions Employing Sterically Hindered Aniline-Based Ligands

Ligand Type Metal Reaction Key Features Reference
N-Heterocyclic Carbene (IPr) Palladium Suzuki Cross-Coupling High steric hindrance, activation of strong bonds rutgers.edu
N-Heterocyclic Carbene (IPr) Palladium Buchwald-Hartwig Amination Good to excellent yields for C-Cl bond activation rutgers.edu
α-Diimine Nickel Ethylene Polymerization Control over polymer branching and molecular weight nih.gov

This table showcases reactions where ligands derived from sterically hindered anilines, similar to the 2,6-diethylaniline (B152787) core of the title compound, have been successfully employed.

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. beilstein-journals.org This often relies on the use of chiral ligands that can effectively transfer stereochemical information to the catalytic center. While there are no specific reports on the use of chiral derivatives of this compound in asymmetric catalysis, the synthesis of such chiral molecules is feasible.

The introduction of a chiral center could be achieved, for example, by asymmetric propargylation of 2,6-diethylaniline or by modification of the propargyl group of this compound with a chiral auxiliary. The resulting chiral N-propargylaniline derivative could then be used as a ligand in various asymmetric transformations. The combination of the sterically defined environment provided by the 2,6-diethylphenyl group and the newly introduced chiral center could lead to highly effective catalysts for reactions such as asymmetric additions, hydrogenations, or cross-coupling reactions. The development of chiral P,N-ligands, for instance, has been a very active area of research in asymmetric catalysis. researchgate.net

Strategies for Heterogeneous Catalysis and Immobilization of this compound-Derived Complexes

The transition from homogeneous to heterogeneous catalysis is a critical step for industrial applications, offering advantages in catalyst separation, recovery, and reusability. researchgate.net Complexes derived from this compound, particularly Schiff base complexes, are candidates for heterogenization. mdpi.comresearchgate.net The immobilization of these catalytically active metal complexes onto solid supports prevents leaching and simplifies product purification. researchgate.net

Several strategies can be employed for the immobilization of such complexes:

Covalent Grafting: The aniline or propargyl functional groups can be used to form covalent bonds with a functionalized support. For example, the aniline moiety can react to form an imine bond with an aldehyde-functionalized resin, such as a Merrifield resin. nih.gov Alternatively, the terminal alkyne of the propargyl group can be attached to an azide-modified support via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click" chemistry.

Immobilization on Porous Materials: Supports like silica, alumina, and microporous molecular sieves (e.g., MCM-41) provide high surface areas for anchoring catalytic complexes. nih.govrsc.org These materials can be functionalized to covalently bind the catalyst or to entrap it within their pore structure. Metal-Organic Frameworks (MOFs) also serve as excellent supports, offering a regular, crystalline structure and high porosity that can enhance catalytic activity and selectivity. researchgate.net

Supported Ionic Liquid Phase (SILP): In this approach, a solution of the catalyst in an ionic liquid is adsorbed as a thin film onto a porous support material. nih.gov This method effectively heterogenizes the homogeneous catalyst while maintaining a liquid-like environment around the active center, which can be beneficial for catalytic performance.

These heterogenized catalysts are promising for a range of organic transformations, including cross-coupling reactions like the Suzuki-Miyaura reaction, hydrogenation, and oxidation reactions. nih.govtuwien.at

Table 1: Strategies for Immobilization of this compound-Derived Catalysts

Immobilization Strategy Support Material Linkage Type Potential Catalytic Applications
Covalent Grafting Merrifield Resin, Silica Imine, Triazole Suzuki-Miyaura Coupling, Hydrogenation
Adsorption/Entrapment MCM-41, Alumina Physisorption, Entrapment Alkene/Alkane Oxidation
MOF Integration Cu-MOFs, Zn-MOFs Covalent, Dative C-C Coupling Reactions

Advanced Synthetic Intermediate for Complex Molecular Architectures

The dual functionality of this compound makes it a valuable intermediate for synthesizing complex, high-value molecules.

Construction of Nitrogen-Containing Heterocycles and Polycyclic Systems

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and functional materials. The propargylamine moiety is a well-established precursor for constructing various heterocyclic rings. Specifically, ortho-alkynyl aniline derivatives are key intermediates in the synthesis of indoles, a privileged scaffold in medicinal chemistry.

A powerful strategy involves a one-pot, sequential palladium-catalyzed reaction. rsc.org This process begins with a Sonogashira cross-coupling of the terminal alkyne with an aryl halide. organic-chemistry.org The resulting internal alkyne intermediate does not need to be isolated but can directly undergo an intramolecular aminopalladation, followed by a second cross-coupling event to yield highly substituted 2,3-diarylindoles. rsc.org This methodology allows for the rapid assembly of complex indole structures from simple starting materials.

Table 2: Synthesis of Substituted Indoles from this compound Derivatives

Reactant 1 (Aniline Derivative) Reactant 2 (Aryl Halide) Catalyst System Resulting Heterocycle
This compound Iodobenzene Pd(OAc)₂, PPh₃, CuI 1-Propargyl-2-phenyl-3-H-indole derivative
This compound 4-Iodotoluene PdCl₂(PPh₃)₂, CuI 1-Propargyl-2-(p-tolyl)-3-H-indole derivative

Synthesis of Macrocyclic and Cage Compounds with Defined Pores

Macrocycles are of significant interest in drug discovery and supramolecular chemistry. nih.gov The synthesis of these large ring structures often relies on high-dilution conditions to favor intramolecular reactions over intermolecular polymerization. The rigid alkyne unit of this compound can act as a structural element in a macrocyclic framework.

Intramolecular cross-coupling reactions are a key tool for macrocyclization. For instance, a precursor molecule containing two reactive sites, such as an aniline derivative with both a propargyl group and a halide substituent on another part of the molecule, can undergo an intramolecular Sonogashira coupling to form a macrocycle. nih.gov The defined geometry of the aniline and alkyne components helps to pre-organize the linear precursor for efficient ring closure. Furthermore, Schiff base ligands derived from this aniline can be used to construct metal-organic cages through coordination-driven self-assembly with metal ions.

Table 3: Potential Macrocyclization Strategies Using this compound

Macrocyclization Reaction Key Precursor Feature Resulting Structure Type
Intramolecular Sonogashira Coupling Terminal alkyne and aryl halide in one molecule Rigid macrocycle containing a diarylalkyne unit
Intramolecular [3+2] Cycloaddition Azomethine ylide precursor tethered to the alkyne Spiropyrrolidine-grafted macrocycle

Chemo-sensing and Sensor Development

The electronic properties and reactive handles of this compound make it an attractive platform for developing chemical sensors.

Design of Fluorescent or Chromogenic Sensors Based on Aniline Derivatives

Fluorescent sensors based on photoinduced electron transfer (PET) are a well-established class of molecular probes. almacgroup.com A typical PET sensor consists of a fluorophore, a spacer, and a receptor unit. researchgate.net In this design, the aniline nitrogen atom can serve as the receptor, acting as an electron donor that quenches the fluorescence of the nearby fluorophore in the sensor's "off" state. spiedigitallibrary.org

Upon binding of an analyte (e.g., a proton or a metal ion) to the aniline's lone pair of electrons, the oxidation potential of the aniline moiety increases. This change inhibits the PET process, leading to a restoration of fluorescence, thus switching the sensor to the "on" state. rsc.orgmdpi.com The steric hindrance from the two ethyl groups in this compound can influence the binding selectivity of the receptor. The propargyl group offers a convenient point of attachment to a fluorophore module (such as naphthalimide or anthracene) via click chemistry, allowing for modular sensor design. researchgate.net

Table 4: Principle of a PET Sensor Based on a this compound Derivative

Sensor Component Role Mechanism of Action Sensor State
Fluorophore (e.g., Naphthalimide) Emits light upon excitation Radiative decay from excited state -
Receptor (Aniline Nitrogen) Binds analyte, quenches fluorescence Electron transfer to excited fluorophore OFF (Fluorescence Quenched)

Electrochemical Sensing Platforms Utilizing this compound Modified Electrodes

Modified electrodes are central to the development of sensitive and selective electrochemical sensors. researchgate.net this compound can be used to modify electrode surfaces through two primary mechanisms:

Electropolymerization: Aniline and its derivatives can be electrochemically oxidized to form a conductive polymer film (polyaniline) directly on an electrode surface (e.g., glassy carbon, platinum). researchgate.netscispace.com This process can be carried out using techniques like cyclic voltammetry or potentiostatic methods in an acidic medium. mdpi.com The resulting polymer-modified electrode has a high surface area and can be used to detect analytes through changes in its electrochemical properties.

Surface Grafting via Click Chemistry: The terminal alkyne of the propargyl group is an ideal handle for covalent immobilization onto an electrode surface using the CuAAC "click" reaction. nih.govidtdna.com The electrode is first functionalized with an azide-terminated self-assembled monolayer. The subsequent reaction with this compound in the presence of a copper(I) catalyst forms a stable and robust triazole linkage, creating a well-defined molecular layer on the electrode. researchgate.netresearchgate.net

These modified electrodes can be used to sense a variety of analytes, with the aniline unit providing a recognition site or the entire molecular layer altering the electrode's capacitance or charge-transfer resistance upon interaction with a target molecule.

Table 5: Comparison of Electrode Modification Techniques

Technique Description Advantages Disadvantages
Electropolymerization Oxidative polymerization of aniline moiety to form a polymer film on the electrode. researchgate.net Simple, one-step process; creates high surface area. Less control over film thickness and structure.

Vii. Future Research Directions and Emerging Opportunities for 2,6 Diethyl N Propargylaniline Chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the synthesis of 2,6-Diethyl-N-propargylaniline is established, its full range of chemical reactivity remains largely unexplored. The propargyl group is a highly versatile functionality that can participate in a wide array of transformations. mdpi.comnih.gov Future research should focus on leveraging this reactivity to construct complex molecular scaffolds.

Key research opportunities include:

Multicomponent Reactions: Investigating the role of this compound in multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, amine) and Ugi reactions, could lead to the efficient, one-pot synthesis of complex, nitrogen-containing molecules. researchgate.net The steric hindrance from the diethyl groups may offer unique selectivity compared to less substituted anilines.

Intramolecular Cyclizations: The development of catalytic systems to promote intramolecular cyclization reactions could yield novel heterocyclic structures, such as substituted indoles or quinolines. For instance, transition-metal-catalyzed hydroamination or cycloisomerization could provide direct routes to valuable pharmaceutical intermediates.

Click and Post-Click Transformations: Beyond the standard azide-alkyne cycloaddition, exploring tandem reactions where the resulting triazole ring participates in subsequent transformations could lead to unprecedented molecular diversity from a single starting material.

C-H Functionalization: Research into the selective activation and functionalization of the acetylenic C-H bond or the aromatic C-H bonds on the aniline (B41778) ring could provide new pathways for derivatization without the need for pre-functionalized starting materials.

Table 1: Potential Novel Transformations of this compound

Reaction TypePotential CatalystHypothetical Product ClassPotential Significance
Intramolecular HydroarylationGold (Au) or Platinum (Pt) saltsDihydroquinoline derivativesAccess to novel heterocyclic scaffolds
Enyne CycloisomerizationRuthenium (Ru) or Rhodium (Rh) complexesFused bicyclic aminesRapid construction of molecular complexity
Pauson-Khand ReactionDicobalt octacarbonylCyclopentenone-fused anilinesSynthesis of complex polycyclic systems
Glaser-Hay CouplingCopper (Cu) salts / TMEDABis(anilino)diyne derivativesPrecursors for conjugated polymers

Integration into Supramolecular Assemblies and Self-Assembled Systems

The terminal alkyne of this compound is an ideal functional handle for constructing larger, ordered systems through "click chemistry". scripps.edu The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a highly efficient and orthogonal ligation method that can be used to covalently link molecules under mild conditions. nih.govwikipedia.org

Future opportunities in this area involve:

Macrocycle Synthesis: Employing this compound as a key building block in the template-directed synthesis of macrocycles. The bulky 2,6-diethylphenyl groups could be used to control the conformation of the resulting macrocycle, creating specific binding pockets for guest molecules.

Mechanically Interlocked Molecules: The CuAAC reaction is a powerful tool for the synthesis of rotaxanes and catenanes. nih.gov this compound could serve as a "stopper" unit in rotaxane synthesis due to its steric bulk, or as a component of the macrocyclic ring in catenanes.

Self-Assembled Monolayers (SAMs): The alkyne group can facilitate the attachment of the molecule to various surfaces, such as silicon or gold, to form ordered SAMs. The aniline moiety could then be used to tune the electronic properties or surface energy of the material. The self-assembly of alkyne derivatives on surfaces is a promising route to functional nanostructures. fau.de

Table 2: Hypothetical Building Blocks for Supramolecular Assembly

Target Supramolecular StructureRole of this compoundComplementary Building BlockLigation Method
Shape-Persistent MacrocycleRigid corner pieceDiazide-functionalized aromatic linkerCuAAC Click Chemistry
nih.govRotaxaneBulky stopper groupα,ω-Diazido polyethylene (B3416737) glycol (thread)CuAAC Click Chemistry
Functionalized DendrimerPeripheral surface groupAzide-terminated dendron coreCuAAC Click Chemistry
Surface MonolayerAnchor and functional unitAzide-modified silicon waferCuAAC Click Chemistry

Advanced Materials and Nanotechnology Applications Beyond Current Scope

The unique combination of an aniline core and a reactive propargyl side chain makes this compound a promising candidate for the development of novel functional materials.

Functional Polymers: Polyaniline is one of the most studied conducting polymers due to its unique electrical properties and environmental stability. wikipedia.orgnih.gov The polymerization of this compound could lead to a new class of soluble, processable conducting polymers. The pendant propargyl groups along the polymer backbone would serve as reactive sites for post-polymerization modification via click chemistry, allowing for the facile introduction of various functional groups to tailor the material's properties for specific applications, such as sensors or organic electronics. oup.comrsc.org

Nanoparticle Surface Modification: The propargyl group can be used to covalently attach the molecule to azide-functionalized nanoparticles (e.g., gold, iron oxide, silica). researchgate.netd-nb.info This would allow for precise control over the surface chemistry of the nanoparticles. The 2,6-diethylaniline (B152787) moiety could impart hydrophobicity, alter the electronic properties, or serve as a coordination site for metal ions, creating tailored nanomaterials for catalysis, drug delivery, or imaging. nih.gov

Composite Materials: The alkyne functionality can participate in hydrosilylation reactions or other cross-linking chemistries. encyclopedia.pub This suggests that this compound could be incorporated as a functional filler or cross-linking agent to enhance the thermal and mechanical properties of silicone, epoxy, or other polymer composites.

Table 3: Projected Properties of a Novel Polymer from this compound

PropertyConventional Polyaniline (PANI)Hypothetical Poly(this compound)
Solubility Poor in common organic solventsHigh in common organic solvents
Processability Difficult, often requires blendingSolution-processable (spin-coating, inkjet printing)
Functionality Limited to backbone dopingPost-polymerization modification via "click" chemistry
Potential Applications Bulk antistatic coatings, corrosion inhibitorsPrintable electronics, functional membranes, sensor arrays

Interdisciplinary Research with Emerging Fields (e.g., Flow Chemistry, Machine Learning in Reaction Prediction)

The synergy between advanced synthesis techniques and computational methods offers exciting new directions for the study of this compound.

Flow Chemistry: Continuous flow processing can offer significant advantages for the synthesis and transformation of propargylic amines. mdpi.com Flow reactors provide enhanced heat and mass transfer, allowing for reactions to be performed safely at elevated temperatures and pressures. nih.gov This could enable novel transformations of this compound that are difficult or hazardous to perform in traditional batch reactors. Furthermore, flow chemistry facilitates rapid reaction optimization and seamless scale-up.

Machine Learning in Reaction Prediction: As the chemistry of this compound is explored, the resulting data can be used to train machine learning (ML) models. These models can predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic pathways that have not yet been considered by human chemists. ML has shown great potential in predicting enantioselectivity and reaction yields, which would accelerate the discovery of new catalysts and transformations for this molecule.

Table 4: Comparison of Batch vs. Hypothetical Flow Synthesis for a Sonogashira Coupling Reaction

ParameterTraditional Batch ProcessContinuous Flow Process
Reaction Time 6 - 24 hours5 - 30 minutes
Temperature 80 - 100 °C120 - 160 °C (superheating)
Catalyst Loading HighLow (potential for packed-bed catalyst)
Workup Liquid-liquid extraction, chromatographyIn-line extraction and purification
Scalability Non-linear, challengingLinear (running longer), straightforward
Safety Risk of thermal runaway, pressure buildupMinimized reaction volume, enhanced control

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